N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine
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Overview
Description
N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine is an organic compound with the molecular formula C11H17N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory and anti-tumor activities.
Industry: It is used in the development of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine: This compound is structurally similar and shares some chemical properties with N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another compound with a morpholine group, used in herbicide development.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a morpholine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
5-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C11H18N4O/c12-11-2-1-10(9-14-11)13-3-4-15-5-7-16-8-6-15/h1-2,9,13H,3-8H2,(H2,12,14) |
InChI Key |
KUAIFRPTLYXRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CN=C(C=C2)N |
Origin of Product |
United States |
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